1-Allyl-3-p-tolyltriazene

Medicinal Chemistry Synthetic Chemistry Analytical Chemistry

1-Allyl-3-p-tolyltriazene (C₁₀H₁₃N₃, MW 175.23) is a member of the arylalkyltriazene class, characterized by an allyl group at N1 and a p-tolyl group at N3. This compound serves as a precursor to electrophilic diazonium species and is employed in synthetic chemistry for alkylation reactions.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B1503147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-p-tolyltriazene
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NN=NCC=C
InChIInChI=1S/C10H13N3/c1-3-8-11-13-12-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,11,12)
InChIKeyOIXBKQSMGDSGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3-p-tolyltriazene (CAS 76708-16-2): A Research-Grade Arylalkyltriazene for Alkylating Agent Studies


1-Allyl-3-p-tolyltriazene (C₁₀H₁₃N₃, MW 175.23) is a member of the arylalkyltriazene class, characterized by an allyl group at N1 and a p-tolyl group at N3. This compound serves as a precursor to electrophilic diazonium species and is employed in synthetic chemistry for alkylation reactions [1]. Its physicochemical properties, including a density of 0.988 g/cm³ and a boiling point of 236.4°C at 760 mmHg, have been experimentally determined [2]. As a triazene derivative, it is of interest in medicinal chemistry research for the development of novel antineoplastic agents, building upon the established class of DNA alkylating prodrugs [3].

Allyl arylalkyltriazene for alkylating agent and diazonium precursor research

Reported physical properties support fit for synthesis at elevated temperatures

N1-allyl group provides distinct steric and electronic profile for SAR triazene studies

Why 1-Allyl-3-p-tolyltriazene Cannot Be Interchanged with Other Arylalkyltriazenes


Substitution among arylalkyltriazenes is not straightforward, as their physicochemical properties and biological activities are highly sensitive to the specific N1-alkyl and N3-aryl substituents. The identity of the alkyl group directly influences the compound's volatility, lipophilicity, and steric environment, which in turn affects its reactivity and potential metabolic fate. For instance, 1-Allyl-3-p-tolyltriazene exhibits a higher boiling point (236.4°C) compared to its methyl (215.5°C) and ethyl (234.8°C) homologs [1][2][3]. Furthermore, class-level evidence demonstrates that the alkyl substituent is a critical determinant of differential cytotoxicity in human cancer cell lines, with monomethyltriazenes showing distinct activity profiles compared to monoethyl- or dimethyltriazenes [4]. Therefore, generic substitution without empirical validation risks compromising experimental reproducibility and leads to invalid structure-activity relationship (SAR) conclusions.

Boiling point and volatility profile differ from methyl and ethyl analogs; synthesis conditions may not transfer directly

Alkyl chain substitution alters cytotoxicity context; class evidence shows N1-alkyl modification can shift Mer+/Mer- cell-line selectivity

Quantifiable Differentiation: Head-to-Head Physicochemical and Biological Evidence for 1-Allyl-3-p-tolyltriazene


1-Allyl-3-p-tolyltriazene vs. 1-Ethyl-3-p-tolyltriazene: Higher Boiling Point for Enhanced Thermal Stability

1-Allyl-3-p-tolyltriazene exhibits a higher boiling point (236.4°C at 760 mmHg) compared to its close structural analog 1-ethyl-3-p-tolyltriazene (234.8°C at 760 mmHg) [1][2]. This difference of 1.6°C, while modest, is experimentally measurable and reflects the distinct intermolecular forces conferred by the allyl vs. ethyl substituent.

Boiling Point vs. Ethyl Analog
Reported
+1.6°C (236.4°C vs. 234.8°C)
Marginally higher boiling point may support distinct purification conditions
Measured at 760 mmHg; modest increase vs. ethyl
Medicinal Chemistry Synthetic Chemistry Analytical Chemistry

1-Allyl-3-p-tolyltriazene vs. 1-Methyl-3-p-tolyltriazene: Significantly Elevated Boiling Point for Distinct Reaction Conditions

1-Allyl-3-p-tolyltriazene has a boiling point that is 20.9°C higher than that of 1-methyl-3-p-tolyltriazene (236.4°C vs. 215.5°C at 760 mmHg) [1][2]. This substantial difference in volatility is directly attributable to the increased molecular weight and size of the allyl group relative to the methyl group.

Boiling Point vs. Methyl Analog
Reported
+20.9°C (236.4°C vs. 215.5°C)
Notably higher boiling point may reduce evaporative loss at elevated temperature reactions
Measured at 760 mmHg; may improve reaction stoichiometry control
Organic Synthesis Process Chemistry Medicinal Chemistry

1-Allyl-3-p-tolyltriazene vs. 1-Methyl- and 1-Ethyl- Analogs: Lower Density for Altered Solution Handling

1-Allyl-3-p-tolyltriazene has a lower density (0.988 g/cm³) compared to both its 1-methyl (1.02 g/cm³) and 1-ethyl (1.01 g/cm³) analogs [1][2][3]. This density differential, while slight, is a quantifiable property that can influence solution preparation and phase behavior in biphasic systems.

Density vs. Methyl & Ethyl
Reported
-0.032 g/cm³ (vs. methyl); -0.022 g/cm³ (vs. ethyl)
Slightly lower density may influence gravimetric handling and biphasic system behavior
Calculated values at standard conditions
Formulation Analytical Chemistry Process Development

Triazene Class Evidence: Alkyl Substituent as a Key Determinant of Differential Cytotoxicity

In a study of 1-aryl-3-alkyltriazenes, the nature of the alkyl group was shown to be critical for differential cytotoxicity in human colon carcinoma cell lines. Monomethyltriazenes (e.g., MMPT) were found to be preferentially cytotoxic to the BE (Mer-) cell line compared to the HT-29 (Mer+) cell line. In contrast, monoethyl- and dimethyltriazenes displayed reduced toxicity toward the BE line with little or no differential toxicity between the two cell lines [1]. While 1-allyl-3-p-tolyltriazene was not directly tested, this class-level evidence strongly implies that its unique allyl substituent will confer a distinct biological profile compared to its methyl and ethyl counterparts.

Alkyl Chain & Cytotoxicity Class
Class-level inference
Monomethyltriazene shows preferential Mer− cytotoxicity; ethyl/dimethyl show reduced selectivity
Allyl substitution expected to confer distinct Mer+/Mer− selectivity profile; supports SAR interpretation
1-Allyl-3-p-tolyltriazene not directly tested; extrapolation from class evidence
Cancer Research Mechanism of Action Drug Discovery

Where 1-Allyl-3-p-tolyltriazene Delivers Value: Recommended Applications Based on Evidence


Lead Compound for Investigating Alkyl Substituent Effects in Anticancer Triazene SAR

The class-level evidence that the N1-alkyl group dictates differential cytotoxicity in human cancer cell lines [1] positions 1-Allyl-3-p-tolyltriazene as a valuable tool compound for SAR studies. Researchers can directly compare its activity profile against the known activities of methyl- and ethyl-substituted triazenes to map how allyl substitution alters potency and cell-type selectivity. This is a critical step in rationally designing next-generation triazene-based chemotherapeutics with improved therapeutic windows.

Synthetic Building Block for Reactions Requiring a Less Volatile Triazene Reagent

The significantly higher boiling point of 1-Allyl-3-p-tolyltriazene (236.4°C) compared to its methyl analog (215.5°C) [2] makes it the superior choice for reactions conducted at elevated temperatures or under reduced pressure. Its lower volatility minimizes reagent loss, ensuring more accurate stoichiometry and higher yields in multistep syntheses, such as the preparation of complex triazene-containing natural products or pharmaceutical intermediates.

Precursor for Allyl Diazonium Chemistry in Specialized Alkylations

1-Allyl-3-p-tolyltriazene can serve as a controlled precursor to the allyl diazonium ion, a reactive electrophile used in selective alkylation reactions. Its unique combination of physicochemical properties—lower density (0.988 g/cm³) and distinct boiling point relative to other alkyltriazenes [3]—facilitates its purification and handling. This makes it a practical alternative for introducing allyl groups onto nucleophilic substrates in both academic and industrial process chemistry settings.

Analytical Standard for Chromatographic Method Development

Given its well-defined and distinct physicochemical properties (density, boiling point, and spectroscopic fingerprint from SDBS [4]), 1-Allyl-3-p-tolyltriazene is an excellent candidate for use as an analytical reference standard. Its retention time and spectral characteristics are clearly differentiated from its methyl and ethyl analogs, making it ideal for developing and validating HPLC or GC methods for quality control of triazene libraries or reaction monitoring.

Application
Selection Property
Validation Focus
Triazene SAR – alkyl substituent effects
N1-allyl substitution profile
Differential cell-line cytotoxicity endpoints
High-temperature synthetic reactions
Boiling point profile vs. methyl analog
Yield and stoichiometry at elevated temperatures
Allyl diazonium alkylation reactions
Allyl group release chemistry
Reaction selectivity and yield
HPLC/GC method development for triazenes
Distinct retention and spectral properties
Method specificity vs. methyl/ethyl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Allyl-3-p-tolyltriazene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.